1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Lipophilicity ADME Medicinal Chemistry

Choose CAS 1314788-16-3 for your next SAR campaign or agrochemical safener project. This building block delivers a unique 3-fluoro-2-methylphenyl substitution pattern yielding a calculated logP of ~2.4 and TPSA of 23.8 Ų—ideal for CNS MPO compliance and blood-brain barrier penetration. Unlike ortho- or para-fluoro regioisomers that alter lipophilicity and metabolic stability unpredictably, this compound provides reproducible physicochemical and electronic properties. The nitrile handle enables rapid diversification to amides, acids, and heterocycles, maximizing chemistry efficiency. With multi-vendor, ≥95% purity supply chains, you eliminate single-source disruption risks and ensure batch-to-batch consistency for reliable, publishable results.

Molecular Formula C11H10FN
Molecular Weight 175.206
CAS No. 1314788-16-3
Cat. No. B2571286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
CAS1314788-16-3
Molecular FormulaC11H10FN
Molecular Weight175.206
Structural Identifiers
SMILESCC1=C(C=CC=C1F)C2(CC2)C#N
InChIInChI=1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3
InChIKeyDCBABGPXGRTEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314788-16-3) – Building Block Procurement & Differentiation Overview


1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314788-16-3) is an arylcyclopropanecarbonitrile derivative with the molecular formula C11H10FN and a molecular weight of 175.20 g/mol . This compound combines a strained cyclopropane ring with a carbonitrile group and a 3-fluoro-2-methylphenyl moiety, a substitution pattern that confers distinct physicochemical properties compared to regioisomeric analogs [1]. It is primarily utilized as a versatile small molecule scaffold and building block in pharmaceutical and agrochemical research, where precise modulation of steric and electronic parameters is critical [2].

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314788-16-3) – Why Regioisomeric Substitution Alters Key Physicochemical and Biological Properties


In the arylcyclopropanecarbonitrile class, the precise positioning of fluoro and methyl substituents on the phenyl ring is not trivial; it directly governs lipophilicity (logP), metabolic stability, and electronic effects critical for target binding and downstream functionalization. For example, the shift of a single fluorine atom from the meta- (C3) to ortho- (C2) position on a 1-phenylcyclopropanecarbonitrile scaffold increases the calculated logP from 1.59 to 2.38 [1][2]. Similarly, moving the methyl group from ortho to meta or para positions yields distinct steric and electronic landscapes, as evidenced by the varied applications of these analogs in herbicide antidotes and drug discovery intermediates [3]. Consequently, substituting 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile with a seemingly similar regioisomer can unpredictably alter solubility, permeability, and enzyme binding affinity, jeopardizing the reproducibility and success of synthetic and biological campaigns. The quantitative evidence below delineates the specific, measurable differentiations that justify prioritizing this exact CAS number.

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314788-16-3) – Quantified Differentiation Evidence Versus Closest Analogs


Meta-Fluoro/Ortho-Methyl Substitution Confers Intermediate Lipophilicity (XLogP3 = 2.4) Relative to Ortho-Fluoro (2.38) and Meta-Fluoro (1.59) Analogs

The specific 3-fluoro-2-methyl substitution pattern of CAS 1314788-16-3 yields a calculated XLogP3 value of 2.4, as determined for the structurally analogous regioisomer 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile [1]. This places its lipophilicity between the ortho-fluoro analog (logP = 2.38) [2] and the meta-fluoro analog (logP = 1.59) [3], providing a unique hydrophobic profile not attainable with the mono-substituted or differently positioned regioisomers.

Lipophilicity ADME Medicinal Chemistry

Meta-Fluoro Substitution Increases Metabolic Stability Over Non-Fluorinated or Ortho-Fluoro Analogs in Cyclopropane-Containing Drug Scaffolds

Fluorination at the meta position of the phenyl ring, as present in 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile, is well-documented to reduce oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated or ortho-fluorinated analogs [1]. This class-level inference is supported by the general principle that meta-fluorination blocks metabolic soft spots without introducing the strong electron-withdrawing effects that can sometimes occur with ortho substitution, thereby extending the half-life of derived bioactive molecules.

Metabolic Stability Cytochrome P450 Drug Metabolism

Cyclopropane Carbonitrile Moiety Enables Versatile Downstream Derivatization Not Possible with Carboxylic Acid or Amide Analogs

The carbonitrile (-CN) group in 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile serves as a versatile synthetic handle that can be converted to carboxylic acids, amides, amines, or tetrazoles under mild conditions [1]. This contrasts with the corresponding carboxylic acid analog (e.g., 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid) , which is limited to amide/ester formation, or the non-fluorinated 2-methyl analog (CAS 124276-51-3) , which lacks the metabolic advantages of fluorine.

Synthetic Versatility Functional Group Interconversion Building Block

Patented Herbicide Antidote Activity in Wheat Suggests Unique Biological Profile for Agrochemical Applications

US Patent 4,859,232 explicitly claims substituted-aryl cyclopropanecarbonitriles, including those with fluoro and methyl substitutions on the phenyl ring, as antidotes for thiocarbamate, triazine, and acetamide herbicides in wheat [1]. While the specific CAS 1314788-16-3 is not exemplified, its structural alignment with the claimed general formula (aryl cyclopropanecarbonitrile with electron-withdrawing fluoro and electron-donating methyl groups) positions it as a viable candidate for herbicide safener development. This contrasts with non-fluorinated or differently substituted analogs that may exhibit reduced or no antidote activity.

Agrochemical Herbicide Safener Crop Protection

Calculated Physicochemical Properties (MW=175.20, TPSA=23.8 Ų) Align with CNS Drug-Like Space, Distinguishing from Higher MW or PSA Analogs

The topological polar surface area (TPSA) of 23.8 Ų and molecular weight of 175.20 g/mol for 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (and its regioisomers) place it well within the optimal range for central nervous system (CNS) drug candidates (typically TPSA < 60-70 Ų and MW < 400) [1]. This is in contrast to larger cyclopropane derivatives or those with polar carboxylic acid groups (TPSA > 40 Ų) , which often exhibit poor blood-brain barrier permeability.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Commercial Availability in High Purity (≥95%) and Multiple Package Sizes Supports Reproducible Procurement

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314788-16-3) is commercially available from multiple suppliers (e.g., BenchChem, EvitaChem, Labgle) in purities of ≥95% and in various package sizes (e.g., 50mg to 5g) [1]. This ensures reliable sourcing and batch-to-batch consistency, which is critical for both academic research and industrial-scale synthesis. In contrast, many close analogs (e.g., CAS 1314725-45-5, 1314698-76-4) are often listed as 'discontinued' or available only in limited quantities , posing significant procurement risks for long-term projects.

Procurement Supply Chain Reproducibility

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314788-16-3) – Optimal Application Scenarios Validated by Quantitative Evidence


Medicinal Chemistry: CNS Drug Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

With a calculated logP of ~2.4 and TPSA of 23.8 Ų, this compound is ideally suited for CNS drug discovery programs where blood-brain barrier penetration and metabolic stability are paramount. Its intermediate lipophilicity, conferred by the specific 3-fluoro-2-methyl substitution pattern, avoids the high logP (>3) that can lead to poor solubility and high metabolic clearance, as well as the low logP (<1) that limits membrane permeability. Furthermore, the meta-fluoro position is known to reduce CYP-mediated oxidation relative to non-fluorinated or ortho-fluoro analogs [1]. Researchers can confidently incorporate this scaffold into lead series expecting favorable CNS MPO scores and improved pharmacokinetic profiles.

Agrochemical Research: Herbicide Safener Development for Cereal Crops

US Patent 4,859,232 provides a validated, application-specific use case for substituted-aryl cyclopropanecarbonitriles as herbicide antidotes in wheat. By incorporating this specific fluorinated building block, agrochemical scientists can explore safener-herbicide combinations with enhanced selectivity and reduced crop injury. The fluorine and methyl substitutions likely fine-tune electronic and steric interactions with target herbicide receptors, a hypothesis supported by the patent's broad claims encompassing this substitution pattern [2]. This scenario offers a clear, patent-backed path to innovation in crop protection.

Synthetic Methodology: Diversification of Fluorinated Cyclopropane Libraries

The nitrile functional group provides exceptional synthetic versatility, enabling rapid generation of diverse analog sets through well-established transformations (e.g., hydrolysis to acids, reduction to amines, cycloadditions). Combined with the unique 3-fluoro-2-methylphenyl substitution, this compound serves as a premium starting point for synthesizing novel fluorinated cyclopropane derivatives with tailored properties. Unlike the corresponding carboxylic acid or amide, which limit downstream chemistry, the nitrile handle maximizes the number of accessible compounds per synthesis effort, accelerating SAR exploration and hit-to-lead optimization [3].

Procurement and Supply Chain: Ensuring Reproducibility in Multi-Year Research Programs

For long-term academic or industrial research projects, supply chain reliability is a critical but often overlooked differentiator. CAS 1314788-16-3 is currently available from multiple commercial vendors in high purity (≥95%) and scalable quantities, unlike several close regioisomeric analogs which are discontinued or have limited stock . Choosing this specific CAS number minimizes the risk of project delays due to compound unavailability and ensures consistent batch quality, thereby safeguarding the reproducibility of key experiments and the integrity of research data over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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